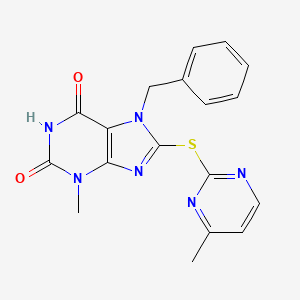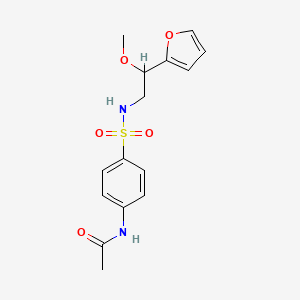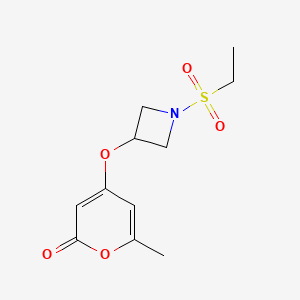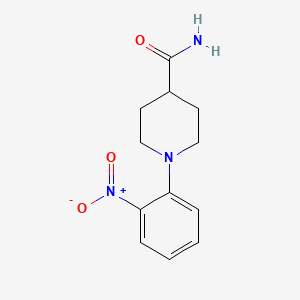
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione, also known as Bz-423, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound has been shown to have promising effects in treating a variety of diseases and conditions, including autoimmune disorders, cancer, and inflammation.
Wirkmechanismus
The exact mechanism of action of 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione is not fully understood, but it is thought to work by targeting the mitochondrial pathway of apoptosis. This pathway is involved in the programmed cell death of damaged or abnormal cells, and 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been shown to induce apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione in lab experiments is its specificity for the mitochondrial pathway of apoptosis, which allows for targeted effects on specific cell types. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione. Some possible areas of focus include further studies on its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential therapeutic applications in other diseases and conditions. Additionally, research could focus on the optimization of dosing and delivery methods to maximize its effectiveness and minimize potential side effects.
Synthesemethoden
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 7-benzyl-6-chloro-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione with a reducing agent, such as sodium borohydride, to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. For example, research has shown that 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione can be effective in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have promising anti-cancer effects, particularly in the treatment of leukemia and lymphoma.
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-8-9-19-16(20-11)27-18-21-14-13(15(25)22-17(26)23(14)2)24(18)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOWTMOQRPMSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-3-methyl-8-[(4-methylpyrimidin-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2784429.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)



![1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2784438.png)


![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)
![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)